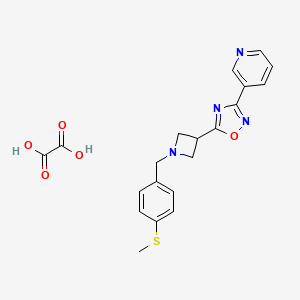
3-(2-Fluoro-5-methylphenyl)azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(2-Fluoro-5-methylphenyl)azetidin-3-ol” is a chemical compound with the molecular formula C10H12FNO . It has a molecular weight of 181.21 g/mol .
Molecular Structure Analysis
The molecular structure of “3-(2-Fluoro-5-methylphenyl)azetidin-3-ol” is represented by the formula C10H12FNO . The hydrochloride form of this compound has a molecular formula of C10H13ClFNO and a molecular weight of 217.67 .Scientific Research Applications
Pharmacology and Clinical Indications
Fluorinated compounds, such as 5-fluorocytosine and 5-fluorouracil, have shown significant utility in the treatment of various diseases, including systemic mycoses and cancers. 5-Fluorocytosine, for example, is converted into metabolites that inhibit fungal RNA and DNA synthesis, making it effective against severe systemic mycoses when used in combination with other drugs. Its clinical application extends to cancer treatment, highlighting the critical role of fluorinated compounds in both antifungal and anticancer therapies (Vermes, Guchelaar, & Dankert, 2000).
Synthetic Pathways
The synthesis of fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, has been improved through various chemical methods. These compounds are key intermediates in manufacturing non-steroidal anti-inflammatory and analgesic materials, highlighting the importance of fluorinated compounds in drug synthesis and development (Qiu et al., 2009).
Medicinal Chemistry
In medicinal chemistry, the development of fluorinated pyrimidines has contributed to more precise cancer treatments. 5-Fluorouracil, a widely used fluorinated pyrimidine, is used to treat over 2 million cancer patients annually. Research has focused on improving the synthesis of fluorinated pyrimidines, understanding their metabolism, and exploring their impact on nucleic acid structure and function, which is vital for developing more effective cancer therapies (Gmeiner, 2020).
properties
IUPAC Name |
3-(2-fluoro-5-methylphenyl)azetidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c1-7-2-3-9(11)8(4-7)10(13)5-12-6-10/h2-4,12-13H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZOVBLUEFZORZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2(CNC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluoro-5-methylphenyl)azetidin-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[(phenylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2390302.png)
![1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2390304.png)
![2-Methyl-5-((4-methylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2390307.png)


![Methyl 3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2390312.png)
